![molecular formula C19H22O4 B14300258 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- CAS No. 126301-65-3](/img/structure/B14300258.png)
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- is a complex organic compound that belongs to the class of tetrahydropyrans This compound features a six-membered ring containing five carbon atoms and one oxygen atom, with additional phenoxy and ethoxy groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- typically involves the reaction of tetrahydropyran with phenoxy and ethoxy reagents under controlled conditions. One common method includes the use of 3,4-dihydropyran as a starting material, which undergoes a series of reactions to introduce the phenoxy and ethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and ethoxy groups.
2H-Pyran-2-ol, tetrahydro-: Another related compound with a hydroxyl group attached to the pyran ring.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A compound with a propynyloxy group instead of phenoxy and ethoxy groups.
Uniqueness
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of phenoxy and ethoxy groups enhances its reactivity and versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
126301-65-3 |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[2-(4-phenoxyphenoxy)ethoxy]oxane |
InChI |
InChI=1S/C19H22O4/c1-2-6-17(7-3-1)23-18-11-9-16(10-12-18)20-14-15-22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-15H2 |
InChI-Schlüssel |
DYYDTCASIBGAGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

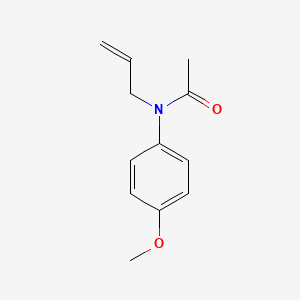
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
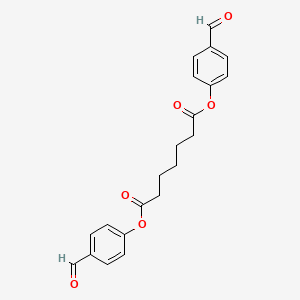

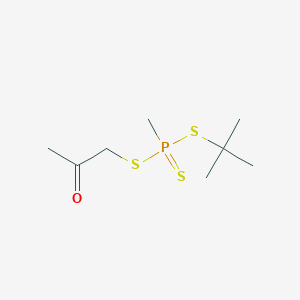
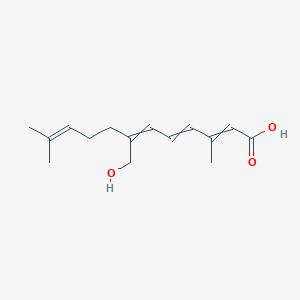

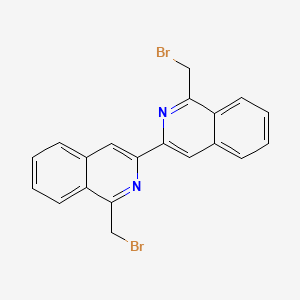


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
